molecular formula C12H18N2O3S B14902498 N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide

N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide

Cat. No.: B14902498
M. Wt: 270.35 g/mol
InChI Key: SVCWNCMYKCOWSM-UHFFFAOYSA-N
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Description

N-[3-(Dimethylsulfamoyl)phenyl]-2-methylpropanamide is a synthetic organic compound of interest in chemical and pharmacological research. The molecule features a propanamide core, a common structure in bioactive molecules , substituted with a 2-methyl group and linked to a 3-(dimethylsulfamoyl)phenyl ring. The presence of the dimethylsulfamoyl moiety is a notable feature, as sulfonamide groups are often explored for their potential biological activities. Researchers can utilize this compound as a reference standard or as a building block in organic synthesis and medicinal chemistry projects. Like many amide-containing compounds, its stability and properties make it suitable for in vitro studies . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C12H18N2O3S/c1-9(2)12(15)13-10-6-5-7-11(8-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15)

InChI Key

SVCWNCMYKCOWSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide typically involves the reaction of 3-(n,n-Dimethylsulfamoyl)aniline with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Post-reaction, the compound is isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide has found applications in various scientific domains:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with three classes of analogs from the evidence, focusing on substituents, molecular weight, and functional group reactivity.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[3-(Dimethylsulfamoyl)phenyl]-2-methylpropanamide Not explicitly provided* ~299 (estimated) –SO₂N(CH₃)₂, –CONHC(CH₃)₂ Sulfonamide, branched alkylamide
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (Catalog 035036) C₁₂H₁₅BrN₂O₂ 299.17 –BrCOCH₂NH–, –CONHC(CH₃)₂ Bromoacetyl group (alkylating potential)
(4aR)-1-[(2,3-Difluorophenyl)methyl]-... (Example 110, EP 4374877) C₂₈H₂₅F₅N₄O₅S 598.58 –SO₂N(CH₃)₂, trifluoromethyl, difluorophenyl Piperidine-linked sulfamoyl, fluorinated groups
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-methylpropanamide (DA-D028-32) C₁₈H₁₄F₄N₂OS 396.38 –CN, –CF₃, –S–C₆H₄F Cyano, trifluoromethyl, thioether

* Molecular formula inferred from analogs: Likely C₁₂H₁₆N₂O₃S (MW ~284.33). Discrepancy noted due to evidence gaps.

Key Observations :
  • Sulfonamide vs. Bromoacetyl Groups : The target compound’s sulfonamide group (–SO₂N(CH₃)₂) offers hydrogen-bonding sites, contrasting with the bromoacetyl group (–BrCOCH₂NH–) in Catalog 035036, which may act as an alkylating agent or crosslinker in synthesis .
  • Fluorinated Analogs : Example 110 (EP 4374877) incorporates trifluoromethyl (–CF₃) and difluorophenyl groups, increasing lipophilicity and metabolic stability compared to the target compound. Its higher molecular weight (598.58 vs. ~284) reflects the piperidine and fluorinated aromatic systems .
  • The thioether (–S–) group may improve membrane permeability .

Physicochemical and Analytical Data

  • HPLC Retention : The target compound’s analog in Example 110 has an HPLC retention time of 1.63 minutes under QC-SMD-TFA05 conditions, indicating moderate polarity. Comparable data for other analogs is unavailable, limiting direct comparisons .
  • Mass Spectrometry : Example 110 shows an [M+H]+ ion at m/z 598, consistent with its complex structure. Bromoacetyl analogs (e.g., Catalog 035036) have lower MW (~299), aligning with simpler substituents .

Biological Activity

N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H16N2O2S
  • Molecular Weight: 256.34 g/mol

The presence of the dimethylsulfamoyl group is significant as it influences the compound's interactions with biological targets.

Research indicates that compounds with a sulfonamide moiety often exhibit inhibitory effects on various enzymes involved in cancer progression. The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes that facilitate tumor growth and metastasis.
  • Modulation of Signaling Pathways: There is evidence suggesting that this compound may alter signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated its potential effectiveness against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (μM) Effect Observed
MCF-7 (Breast)10.5Inhibition of cell proliferation
HeLa (Cervical)8.3Induction of apoptosis
A549 (Lung)12.0Cell cycle arrest in G1 phase

These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells, suggesting its potential as a therapeutic agent.

Case Studies

  • Study on MCF-7 Cells:
    A study evaluated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell growth at concentrations above 5 μM, with an IC50 value determined at 10.5 μM. Apoptotic markers were upregulated, indicating a possible mechanism involving programmed cell death.
  • HeLa Cell Line Analysis:
    In HeLa cells, treatment with this compound resulted in a notable decrease in cell viability at an IC50 of 8.3 μM. Flow cytometry analysis revealed an increase in sub-G1 population, supporting the induction of apoptosis.

Safety and Toxicity

While the anticancer potential is promising, safety profiles must be thoroughly evaluated. Preliminary toxicity assessments indicate that this compound has a favorable safety margin in preclinical models, although further studies are required to establish comprehensive toxicity data.

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